2-Chloro-1-piperidin-1-yl-ethanone
Overview
Description
Piperidine is an organic compound with the molecular formula C₅H₁₁N. It is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). Piperidine is a colorless liquid with a characteristic odor, often described as fishy or ammoniacal. It is a common structural element in many pharmaceuticals and natural alkaloids .
Scientific Research Applications
Piperidine and its derivatives have numerous applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, which could provide a basis for further investigation .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit cox-1, an enzyme involved in inflammation . This suggests that 2-Chloro-1-piperidin-1-yl-ethanone may also interact with this enzyme or similar targets, leading to changes in cellular function .
Biochemical Pathways
Given the potential interaction with cox-1, it’s plausible that this compound could influence pathways related to inflammation and pain perception .
Result of Action
If the compound does indeed interact with cox-1 or similar targets, it could potentially lead to reduced inflammation and pain perception .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine can be synthesized through several methods:
Hydrogenation of Pyridine: This is the most common industrial method. 5\text{H}
Reduction of Pyridine: Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol.
Industrial Production Methods
The industrial production of piperidine primarily involves the hydrogenation of pyridine due to its efficiency and cost-effectiveness. The process is typically carried out at elevated temperatures and pressures in the presence of a suitable catalyst .
Chemical Reactions Analysis
Piperidine undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone, a valuable intermediate in organic synthesis.
Reduction: Piperidine itself is a product of the reduction of pyridine.
Substitution: Piperidine can participate in nucleophilic substitution reactions due to its nucleophilic amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is used for the Birch reduction.
Substitution: Halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed
Oxidation: Piperidone
Reduction: Piperidine
Substitution: Various substituted piperidines depending on the electrophile used.
Comparison with Similar Compounds
Piperidine is similar to other nitrogen-containing heterocycles such as pyridine, pyrrolidine, and piperazine. its saturated six-membered ring structure distinguishes it from these compounds:
Pyridine: An aromatic six-membered ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Piperidine’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1-piperidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWLMOHUXYULKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278546 | |
Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440-60-4 | |
Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1440-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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